molecular formula C8H4Cl2Hg2S2 B11948877 5,5'-Bis(Chloromercuri)-2,2'-bithiophene CAS No. 4805-20-3

5,5'-Bis(Chloromercuri)-2,2'-bithiophene

Cat. No.: B11948877
CAS No.: 4805-20-3
M. Wt: 636.3 g/mol
InChI Key: JNCCDAUQIIZOSO-UHFFFAOYSA-L
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Description

5,5’-Bis(Chloromercuri)-2,2’-bithiophene is an organomercury compound that features two thiophene rings connected by a single bond, with each thiophene ring bearing a chloromercuri substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene typically involves the mercuration of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with mercuric chloride (HgCl2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete mercuration. The general reaction can be represented as follows:

2,2’-Bithiophene+2HgCl25,5’-Bis(Chloromercuri)-2,2’-bithiophene+2HCl\text{2,2'-Bithiophene} + 2 \text{HgCl}_2 \rightarrow \text{5,5'-Bis(Chloromercuri)-2,2'-bithiophene} + 2 \text{HCl} 2,2’-Bithiophene+2HgCl2​→5,5’-Bis(Chloromercuri)-2,2’-bithiophene+2HCl

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis(Chloromercuri)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(Chloromercuri)-2,2’-bithiophene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromercuri groups can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger organometallic complexes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium sulfide (Na2S) or potassium iodide (KI) under mild conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are often used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 5,5’-bis(thiol)-2,2’-bithiophene or 5,5’-bis(alkyl)-2,2’-bithiophene.

    Coupling Products: Larger organometallic complexes with extended conjugation.

Scientific Research Applications

5,5’-Bis(Chloromercuri)-2,2’-bithiophene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organomercury compounds and as a reagent in organic synthesis.

    Biology: Potential use in the study of mercury’s biological effects and interactions with biomolecules.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of mercury.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 5,5’-Bis(Chloromercuri)-2,2’-bithiophene involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to potential applications in bioconjugation and molecular recognition. The pathways involved include:

    Coordination Chemistry: Formation of coordination complexes with biomolecules.

    Electron Transfer: Participation in redox reactions due to the presence of mercury.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Bis(Chloromercuri)-2,2’-bithiophene is unique due to the presence of chloromercuri groups, which impart distinct chemical reactivity and potential applications in various fields. The ability to form strong bonds with biomolecules and participate in redox reactions sets it apart from other similar compounds.

Properties

CAS No.

4805-20-3

Molecular Formula

C8H4Cl2Hg2S2

Molecular Weight

636.3 g/mol

IUPAC Name

chloro-[5-[5-(chloromercurio)thiophen-2-yl]thiophen-2-yl]mercury

InChI

InChI=1S/C8H4S2.2ClH.2Hg/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2

InChI Key

JNCCDAUQIIZOSO-UHFFFAOYSA-L

Canonical SMILES

C1=C(SC(=C1)[Hg]Cl)C2=CC=C(S2)[Hg]Cl

Origin of Product

United States

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